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Compound of Interest

Compound Name:
N-Cinnamoyl-D,L-valine methyl

ester

Cat. No.: B12747720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The cinnamoyl scaffold, a key structural motif in a plethora of natural products, has garnered

significant attention in medicinal chemistry due to its diverse pharmacological activities.

Modifications of the carboxylic acid group of cinnamic acid into amides and esters have proven

to be a fruitful strategy for the development of novel therapeutic agents. This guide provides a

comparative overview of the bioactivity of cinnamoyl amides and cinnamoyl esters, supported

by experimental data, to aid researchers in the design and development of new drug

candidates.

Data Presentation: A Comparative Look at
Bioactivity
The biological activities of cinnamoyl amides and esters are profoundly influenced by the

nature of the substituents on the aromatic ring and the chemical moieties attached to the amide

or ester linkage. Below is a summary of their comparative antimicrobial and anticancer

activities.

Antimicrobial Activity
Both cinnamoyl amides and esters have demonstrated a broad spectrum of antimicrobial

activity against various bacterial and fungal strains. The minimum inhibitory concentration

(MIC) is a key parameter used to quantify their potency.
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Compound
Type

Derivative Microorganism MIC (µg/mL) Reference

Cinnamoyl

Amide

N-isopropyl-3'-

(difluoromethyl)-

4'-

methoxycinnamo

yl amide

Mycobacterium

smegmatis
8 [1]

N-isopentyl-3'-

(difluoromethyl)-

4'-

methoxycinnamo

yl amide

Mycobacterium

smegmatis
8 [1]

N-(2-

phenylethyl)-3'-

(difluoromethyl)-

4'-

methoxycinnamo

yl amide

Mycobacterium

smegmatis
8 [1]

Cinnamoyl-

memantine

amide

Candida albicans

- (Zone of

inhibition: 11-14

mm)

[2]

4-

isopropylbenzylci

nnamide

Staphylococcus

aureus
458.15 µM [3]

4-

isopropylbenzylci

nnamide

Staphylococcus

epidermidis
458.15 µM [3]

4-

isopropylbenzylci

nnamide

Pseudomonas

aeruginosa
458.15 µM [3]

Cinnamoyl Ester Butyl cinnamate Candida albicans 626.62 µM [3]
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Butyl cinnamate
Candida

tropicalis
626.62 µM [3]

Butyl cinnamate
Aspergillus

flavus
626.62 µM [3]

Cinnamoyl-

metronidazole

ester

Staphylococcus

aureus

- (Zone of

inhibition: 12-15

mm)

[2]

Decyl cinnamate
Staphylococcus

aureus
550.96 µM [3]

Decyl cinnamate
Staphylococcus

epidermidis
550.96 µM [3]

Decyl cinnamate
Pseudomonas

aeruginosa
550.96 µM [3]

Table 1: Comparative Antimicrobial Activity (MIC) of Cinnamoyl Amides and Esters. This table

summarizes the minimum inhibitory concentrations of various cinnamoyl amides and esters

against different microbial strains.

Anticancer Activity
Cinnamoyl amides and esters have also been extensively investigated for their cytotoxic effects

against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common

measure of a compound's potency in inhibiting cancer cell growth.
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Compound
Type

Derivative
Cancer Cell
Line

IC50 (µM) Reference

Cinnamoyl

Amide

(E)-N-benzyl-N-

(2-

(cyclohexylamino

)-2-oxoethyl)-3-

(3,4,5-

trimethoxyphenyl

)acrylamide

U87MG

(Glioblastoma)

~86%

cytotoxicity at 25

µg/mL

[4]

(E)-N-benzyl-N-

(2-

(cyclohexylamino

)-2-oxoethyl)-3-

(3,4,5-

trimethoxyphenyl

)acrylamide

SHSY-5Y

(Neuroblastoma)

~84%

cytotoxicity at 25

µg/mL

[4]

Cinnamoyl

sulfonamide

hydroxamate

derivative 3a

Oral Squamous

Cell Carcinoma
- [1]

Cinnamoyl Ester

3-methoxybenzyl

(E)-3-(4-

methoxyphenyl)a

crylate

HCT-116 (Colon

Carcinoma)
16.2

(E)-1-methoxy-4-

(2-

(phenylsulfonyl)vi

nyl)benzene

U87MG

(Glioblastoma)

~81%

cytotoxicity at 25

µg/mL

[4]

(E)-1-methoxy-4-

(2-

(phenylsulfonyl)vi

nyl)benzene

SHSY-5Y

(Neuroblastoma)

~82%

cytotoxicity at 25

µg/mL

[4]
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Table 2: Comparative Anticancer Activity (IC50) of Cinnamoyl Amides and Esters. This table

presents the half-maximal inhibitory concentrations of selected cinnamoyl amides and esters

against various cancer cell lines.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Cinnamoyl Amides and Esters
A general and widely used method for the synthesis of cinnamoyl amides and esters involves

the conversion of a substituted cinnamic acid to its corresponding cinnamoyl chloride, followed

by reaction with an appropriate amine or alcohol.

Step 1: Formation of Cinnamoyl Chloride Substituted cinnamic acid is refluxed with an excess

of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert

solvent like dichloromethane (DCM) or toluene. The reaction mixture is typically heated for 2-4

hours. After the reaction is complete, the excess chlorinating agent and solvent are removed

under reduced pressure to yield the crude cinnamoyl chloride.

Step 2: Amidation or Esterification The crude cinnamoyl chloride is dissolved in an appropriate

solvent (e.g., DCM, tetrahydrofuran). To this solution, the desired amine or alcohol is added,

often in the presence of a base like triethylamine or pyridine to neutralize the HCl generated

during the reaction. The reaction is usually stirred at room temperature for several hours. The

resulting product is then purified using standard techniques such as extraction,

chromatography, and recrystallization.

Antimicrobial Susceptibility Testing: Broth Microdilution
Method
The minimum inhibitory concentration (MIC) of the synthesized compounds against various

microbial strains is determined using the broth microdilution method according to the guidelines

of the Clinical and Laboratory Standards Institute (CLSI).

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A

few colonies are then transferred to a sterile saline solution to achieve a turbidity equivalent

to the 0.5 McFarland standard. This suspension is further diluted in the appropriate broth
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medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration

of approximately 5 x 10⁵ CFU/mL.

Preparation of Test Compounds: The cinnamoyl derivatives are dissolved in a suitable

solvent (e.g., dimethyl sulfoxide - DMSO) to a high stock concentration and then serially

diluted in the broth medium in a 96-well microtiter plate.

Inoculation and Incubation: The prepared microbial inoculum is added to each well of the

microtiter plate containing the serially diluted compounds. The plates are then incubated at

37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

Determination of MIC: The MIC is determined as the lowest concentration of the compound

that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay
The in vitro cytotoxicity of the cinnamoyl derivatives against cancer cell lines is commonly

evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells

per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

Compound Treatment: The cells are then treated with various concentrations of the

cinnamoyl derivatives (typically in a range from 0.1 to 100 µM) for a specified period (e.g.,

24, 48, or 72 hours).

MTT Addition: After the treatment period, the medium is replaced with fresh medium

containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4

hours.

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by

viable cells are dissolved in a solubilizing agent, such as DMSO or isopropanol.

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a

microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage

of the control (untreated cells), and the IC50 value is calculated.
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Mandatory Visualization
Experimental Workflow for Synthesis and Bioactivity
Screening
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Caption: General workflow for the synthesis and bioactivity screening of cinnamoyl amides and

esters.

Postulated Antimicrobial Mechanism of Action
The antimicrobial action of cinnamoyl derivatives is believed to involve multiple mechanisms,

primarily targeting the microbial cell membrane and cell wall.

Caption: Postulated antimicrobial mechanism of action for cinnamoyl derivatives.

Key Signaling Pathways in Anticancer Activity
Cinnamoyl derivatives have been shown to exert their anticancer effects by modulating various

signaling pathways involved in cell proliferation, apoptosis, and inflammation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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